

physical and chemical properties of (1-Isopropyl-1H-pyrazol-4-yl)methanamine

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Compound of Interest

Compound Name: *1-isopropyl-1H-pyrazol-4-amine*

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(1-Isopropyl-1H-pyrazol-4-yl)methanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical, chemical, and potential biological properties of (1-Isopropyl-1H-pyrazol-4-yl)methanamine. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Properties

(1-Isopropyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative with a methanamine substituent at the 4-position and an isopropyl group at the 1-position of the pyrazole ring. Its chemical structure and key identifiers are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ N ₃	[1]
Molecular Weight	139.20 g/mol	[1]
IUPAC Name	(1-propan-2-ylpyrazol-4-yl)methanamine	[1]
Canonical SMILES	CC(C)N1C=C(C=N1)CN	[1]
InChI	InChI=1S/C7H13N3/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,3,8H2,1-2H3	[1]
InChIKey	VMNKYEWGKWZUNI-UHFFFAOYSA-N	[1]
CAS Number	936940-09-9	
PubChem CID	23005591	[1]

Physicochemical Data

Currently, experimentally determined physicochemical data for (1-Isopropyl-1H-pyrazol-4-yl)methanamine, such as melting point, boiling point, and pKa, are not readily available in the public domain. The following table presents computed properties that can serve as estimations.

Property	Computed Value	Reference
XLogP3	-0.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	139.110947427	[1]
Monoisotopic Mass	139.110947427	[1]
Topological Polar Surface Area	43.8 Å ²	[1]
Heavy Atom Count	10	[1]
Complexity	103	[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanamine is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of pyrazole derivatives. A common approach involves the construction of the pyrazole ring followed by functional group manipulation to introduce the aminomethyl group.

One potential synthetic pathway could start from a suitable β -dicarbonyl compound and isopropylhydrazine to form the 1-isopropylpyrazole core. Subsequent formylation at the 4-position, followed by reductive amination, would yield the target compound.

A generalized experimental workflow for a potential synthesis is depicted below:



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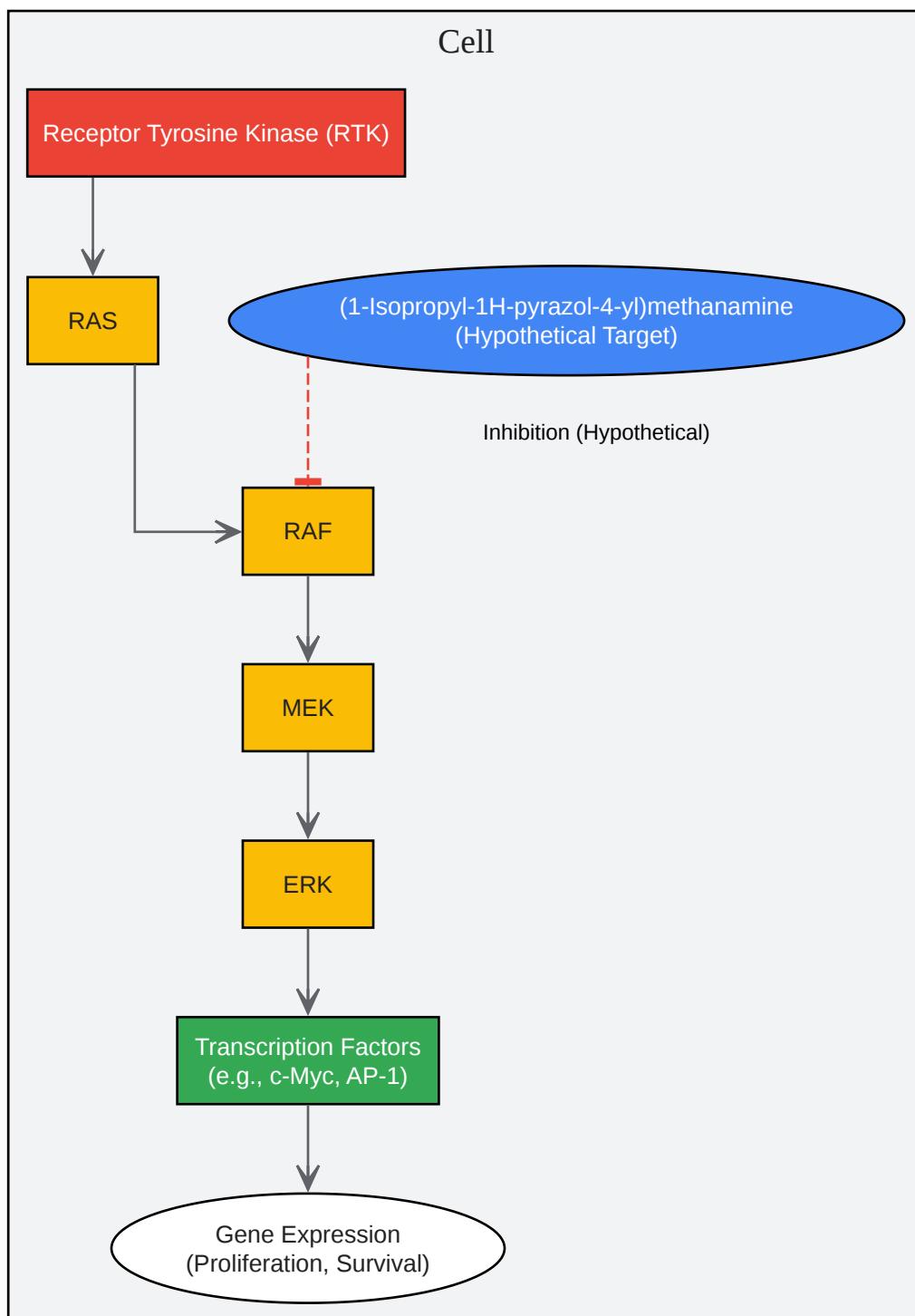
Caption: A potential synthetic workflow for (1-Isopropyl-1H-pyrazol-4-yl)methanamine.

Potential Biological Activities and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to (1-Isopropyl-1H-pyrazol-4-yl)methanamine in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[\[2\]](#)[\[3\]](#) Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

- **Anti-inflammatory and Analgesic Effects:** Many pyrazole-containing compounds, such as celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes.[\[4\]](#)
- **Anticancer Properties:** Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways, such as MAP signaling pathways.[\[2\]](#)[\[5\]](#)
- **Antimicrobial and Antiviral Activities:** The pyrazole nucleus is a common feature in compounds with antibacterial, antifungal, and antiviral properties.[\[6\]](#)
- **Central Nervous System (CNS) Activity:** Certain pyrazole derivatives have shown potential as antidepressants and antipsychotics.[\[7\]](#)

Given the diverse bioactivities of the pyrazole class, it is plausible that (1-Isopropyl-1H-pyrazol-4-yl)methanamine could interact with various biological targets. The primary amine and the N-isopropyl substitution pattern may influence its target specificity and pharmacokinetic properties. A hypothetical signaling pathway that pyrazole derivatives are known to modulate is the MAPK/ERK pathway, which is crucial in cell proliferation and survival.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Conclusion and Future Directions

(1-Isopropyl-1H-pyrazol-4-yl)methanamine represents a simple yet potentially valuable scaffold for medicinal chemistry and drug discovery. The lack of extensive experimental data highlights an opportunity for further research to fully characterize its physicochemical properties and explore its pharmacological potential. Future studies should focus on developing a robust and scalable synthesis, followed by a comprehensive screening for biological activity against a panel of relevant targets, guided by the known activities of other pyrazole-containing compounds. Such investigations could uncover novel therapeutic applications for this and related molecules.

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